![molecular formula C14H26N2O3 B8229379 Tert-butyl N-[3-(1-cyclobutyl-N-methylformamido)propyl]carbamate](/img/structure/B8229379.png)
Tert-butyl N-[3-(1-cyclobutyl-N-methylformamido)propyl]carbamate
Overview
Description
Tert-butyl N-[3-(1-cyclobutyl-N-methylformamido)propyl]carbamate is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties :
- Tert-butyl N-[3-(1-cyclobutyl-N-methylformamido)propyl]carbamate is a derivative used in the synthesis of complex compounds. A study by Pak and Hesse (1998) discussed the synthesis of a polyamide derivative containing five independently removable amino-protecting groups, which shows the versatility of tert-butyl carbamates in synthetic chemistry (Pak & Hesse, 1998).
Applications in Medicinal Chemistry :
- Although the exact compound mentioned is not directly linked to medicinal chemistry, related compounds like phenyl N-substituted carbamates have been studied for their antiarrhythmic and hypotensive properties, indicating the potential for this class of compounds in therapeutic applications (Chalina, Chakarova, & Staneva, 1998).
Role in Enantioselective Synthesis :
- In a study on the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, a tert-butyl carbamate derivative was identified as a crucial intermediate, highlighting its role in precise, stereospecific synthetic processes (Ober, Marsch, Harms, & Carell, 2004).
In Organic Synthesis and Reactions :
- Tert-butyl carbamates are utilized in various organic synthesis reactions, such as the Diels-Alder reaction and as intermediates in the preparation of complex organic molecules. Padwa, Brodney, and Lynch (2003) described their use in preparing a hexahydroindole-1-carboxylate derivative (Padwa, Brodney, & Lynch, 2003).
As a Building Block in Organic Chemistry :
- Carbamates like this compound are essential building blocks in organic chemistry, facilitating the synthesis of functionalized carbamates and other complex molecules (Ortiz, Guijarro, & Yus, 1999).
properties
IUPAC Name |
tert-butyl N-[3-[cyclobutanecarbonyl(methyl)amino]propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)15-9-6-10-16(4)12(17)11-7-5-8-11/h11H,5-10H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHKZZNNNLADQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(C)C(=O)C1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



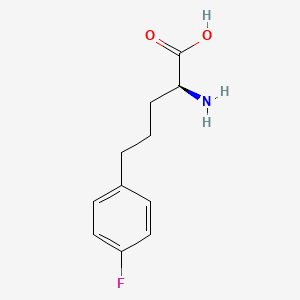

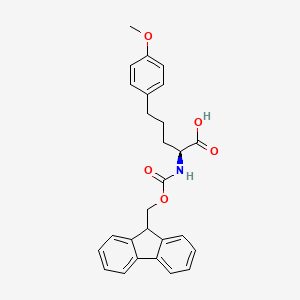
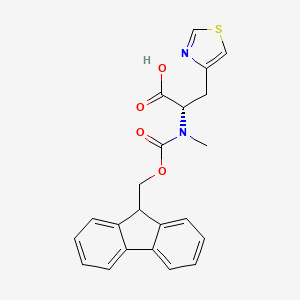
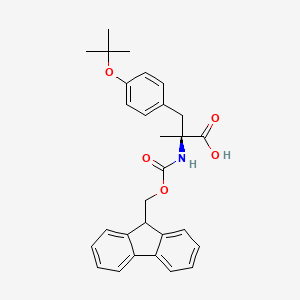
![N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide](/img/structure/B8229332.png)
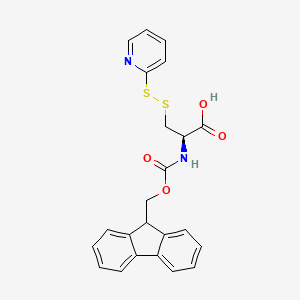
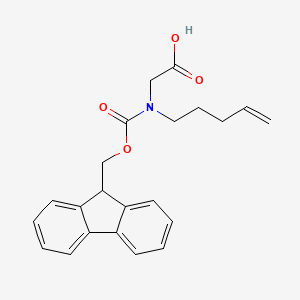
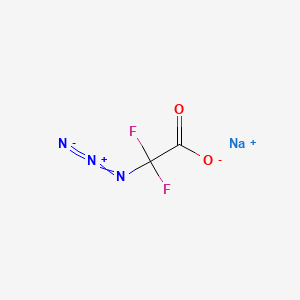


![tert-Butyl (R)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B8229404.png)

